4-Amino-3-(trifluoromethyl)benzene-1-sulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

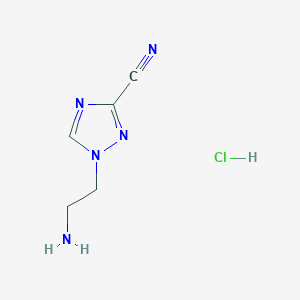

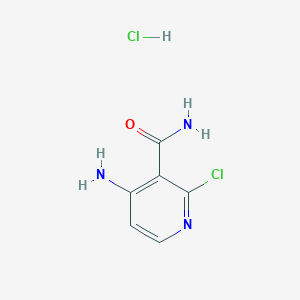

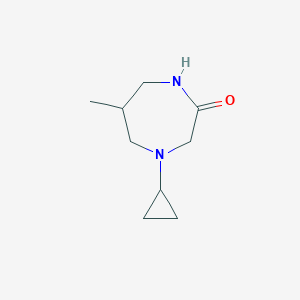

“4-Amino-3-(trifluoromethyl)benzene-1-sulfonyl chloride” is an organic compound. It is also known by other names such as “4-trifluoromethyl benzenesulfonyl chloride”, “4-trifluoromethyl benzene-1-sulfonyl chloride”, and "4-trifluoromethyl benzene sulfonyl chloride" . It is used in laboratory chemicals .

Synthesis Analysis

The synthesis of this compound can involve various methods. For instance, it can be synthesized from 2-chloro-α,α,α-trifluorotoluene and chlorosulfuric acid in 65% oleum . It can also be used to synthesize β-arylated thiophenes and 2,5-diarylated pyrrole via palladium-catalyzed desulfitative arylation of thiophenes and pyrroles .Molecular Structure Analysis

The molecular formula of this compound is C7H4ClF3O2S . The InChI Key is OZDCZHDOIBUGAJ-UHFFFAOYSA-N .Chemical Reactions Analysis

This compound can undergo photo-irradiation with visible light in the presence of Ir (ppy) 2 (dtbbpy)PF 6 and disodium phosphate to give the corresponding E -vinyl sulfone .Physical and Chemical Properties Analysis

This compound is a white or pale yellow low melting solid . It has a molecular weight of 244.61 g/mol . The density is 1.526 g/mL at 25 °C (lit.) .Scientific Research Applications

Chemical Synthesis and Modification

4-Amino-3-(trifluoromethyl)benzene-1-sulfonyl chloride, as a variant of trifluoromethanesulfonyl chloride (CF3SO2Cl), plays a crucial role in the synthesis of complex organic compounds. It is particularly utilized in forming bonds such as C–CF3, C–SCF3, C–SOCF3, and C–Cl. Its unique chemical properties allow it to react under reductive conditions, distinguishing it from other reagents like sodium trifluoromethanesulfinate (CF3SO2Na), which requires oxidative conditions. Notably, CF3SO2Cl is specifically exploited for its electrophilic chlorination capabilities, especially in enantioselective chlorination reactions (Chachignon, Guyon, & Cahard, 2017).

Supramolecular Chemistry and Nanotechnology

Benzene derivatives, such as benzene-1,3,5-tricarboxamides (BTAs), have gained attention for their simple structure and the ability to undergo supramolecular self-assembly. This characteristic is leveraged in a range of scientific disciplines, including nanotechnology and polymer processing. The self-assembly of BTAs into nanometer-sized rod-like structures stabilized by threefold H-bonding is particularly notable. The multivalent nature of these structures also drives applications in the biomedical field, showing the versatility of benzene derivatives in advanced scientific applications (Cantekin, de Greef, & Palmans, 2012).

Safety and Hazards

This compound is considered hazardous. It causes severe skin burns and eye damage. It may cause respiratory irritation. Contact with water liberates toxic gas . It is advised to not breathe dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

Properties

IUPAC Name |

4-amino-3-(trifluoromethyl)benzenesulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF3NO2S/c8-15(13,14)4-1-2-6(12)5(3-4)7(9,10)11/h1-3H,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDDPPTXFFOYYHQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)Cl)C(F)(F)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF3NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(Cyclopropylamino)methyl]-3-fluorobenzonitrile hydrochloride](/img/structure/B1382329.png)

![N-[1-(4-bromo-2-fluorophenyl)ethylidene]hydroxylamine](/img/structure/B1382336.png)

![Octahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid dihydrochloride](/img/structure/B1382338.png)